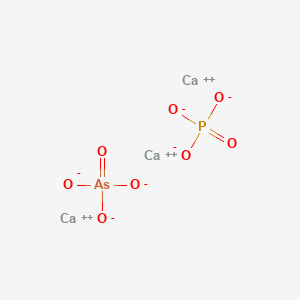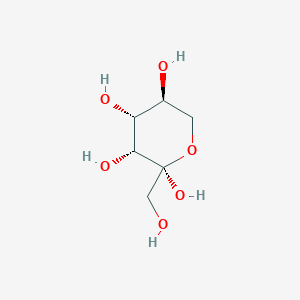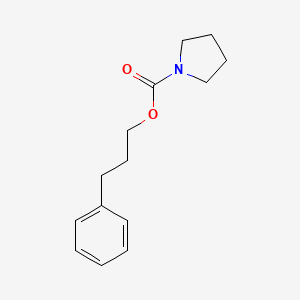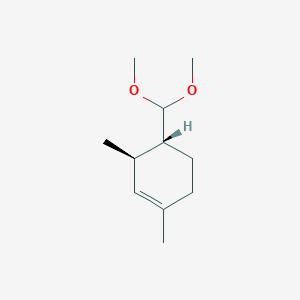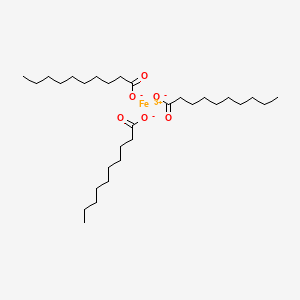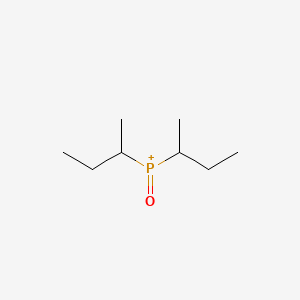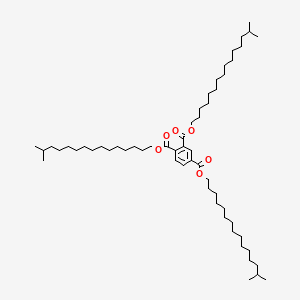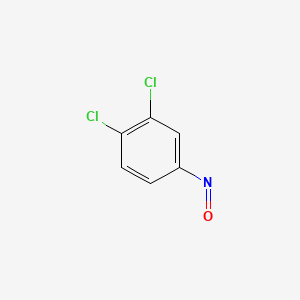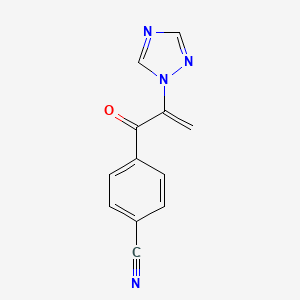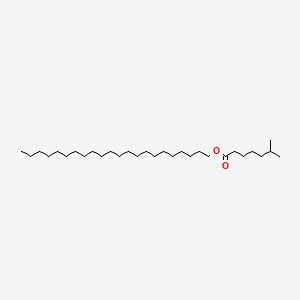
Docosyl isooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Docosyl isooctanoate is an ester compound formed from the reaction between docosanol and isooctanoic acid. It is known for its use in various industrial applications, particularly in the cosmetics and personal care industries due to its emollient properties. The compound has the molecular formula C30H60O2 and a molecular weight of 452.796 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Docosyl isooctanoate is synthesized through an esterification reaction between docosanol and isooctanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the reaction to proceed efficiently.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, docosanol and isooctanoic acid, are mixed in the presence of a catalyst and heated to the desired temperature. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure ester compound .
Análisis De Reacciones Químicas
Types of Reactions: Docosyl isooctanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into docosanol and isooctanoic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Docosanol and isooctanoic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Aplicaciones Científicas De Investigación
Docosyl isooctanoate has various applications in scientific research, including:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its emollient properties in topical formulations for skin conditions.
Industry: Widely used in cosmetics and personal care products as an emollient and thickening agent.
Mecanismo De Acción
The mechanism of action of docosyl isooctanoate primarily involves its interaction with the skin’s lipid barrier. As an emollient, it helps to soften and smooth the skin by forming a protective layer that prevents moisture loss. The compound’s long hydrocarbon chain allows it to integrate into the lipid matrix of the skin, enhancing its barrier function .
Comparación Con Compuestos Similares
Docosyl docosanoate: Another ester compound with similar emollient properties.
Behenyl alcohol: A long-chain fatty alcohol used in similar applications.
Cetyl alcohol: A fatty alcohol with emollient and thickening properties.
Uniqueness: Docosyl isooctanoate is unique due to its specific ester structure, which provides a balance of hydrophilic and lipophilic properties. This makes it particularly effective in formulations where both moisturizing and barrier-enhancing effects are desired .
Propiedades
Número CAS |
84896-43-5 |
|---|---|
Fórmula molecular |
C30H60O2 |
Peso molecular |
452.8 g/mol |
Nombre IUPAC |
docosyl 6-methylheptanoate |
InChI |
InChI=1S/C30H60O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-28-32-30(31)27-24-23-26-29(2)3/h29H,4-28H2,1-3H3 |
Clave InChI |
UOFUPTSGROPXQA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


